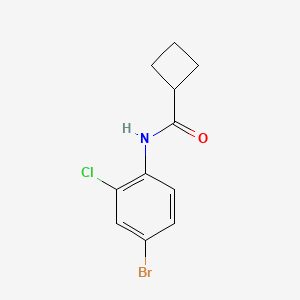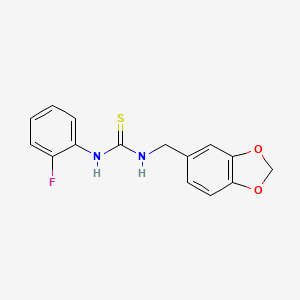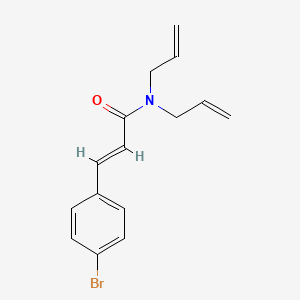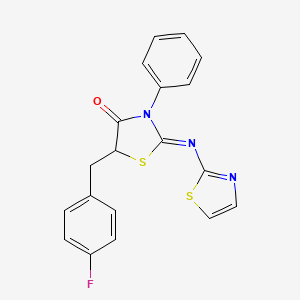
N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide, also known as BCCB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BCCB is a cyclobutane derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammatory processes. This compound has also been shown to modulate the activity of ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes and ion channels. However, this compound has also been shown to have some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential use as a tool compound for studying biological processes, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide can be synthesized through several methods, including the reaction of 4-bromo-2-chlorobenzoyl chloride with cyclobutanecarboxylic acid or the reaction of 4-bromo-2-chlorobenzoic acid with cyclobutanecarbonyl chloride in the presence of a base. Another method involves the reaction of 4-bromo-2-chlorobenzoyl isocyanate with cyclobutanecarboxylic acid.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its mechanism of action and potential use as a tool compound for studying biological processes. In materials science, this compound has been investigated for its potential use as a building block in the synthesis of novel materials.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-8-4-5-10(9(13)6-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNMEMACMNJYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)


![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)





![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)